molecular formula C21H19N3O2S B2842872 6-(4-methoxyphenyl)-N,3-dimethyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 921161-49-1

6-(4-methoxyphenyl)-N,3-dimethyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2842872
CAS No.: 921161-49-1
M. Wt: 377.46
InChI Key: ZUTGDAOCPQYUAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-methoxyphenyl)-N,3-dimethyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a recognized and potent inhibitor of the Janus Kinase 2 (JAK2) enzyme, a critical component of the JAK-STAT signaling pathway that regulates processes such as hematopoiesis, immune response, and cell growth. Its primary research value lies in the investigation of JAK2-driven pathologies, particularly myeloproliferative neoplasms and other hematological cancers where constitutive JAK2 signaling is a hallmark. By selectively targeting and inhibiting JAK2 autophosphorylation, this compound disrupts the downstream activation of signal transducers and activators of transcription (STAT) proteins, notably STAT3 and STAT5, leading to the suppression of proliferation and induction of apoptosis in malignant cells. Research utilizing this inhibitor has been instrumental in elucidating the mechanistic role of JAK2 in disease models, as evidenced by studies linking its activity to reduced tumor burden. Beyond oncology, it serves as a vital pharmacological tool for probing JAK-STAT signaling in immunological and inflammatory processes, providing insights into conditions like rheumatoid arthritis. This makes it a versatile compound for foundational research in cell signaling , drug discovery , and preclinical disease modeling .

Properties

IUPAC Name

6-(4-methoxyphenyl)-N,3-dimethyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-14-19(20(25)23(2)16-7-5-4-6-8-16)27-21-22-18(13-24(14)21)15-9-11-17(26-3)12-10-15/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTGDAOCPQYUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Imidazo[2,1-b]Thiazole Skeleton Construction

The foundational step in synthesizing the target compound involves constructing the imidazo[2,1-b]thiazole scaffold. A widely adopted approach, as described in studies on structurally related derivatives, begins with the condensation of thiourea and ethyl bromopyruvate to form ethyl 2-aminothiazole-4-carboxylate (intermediate 3 in). This intermediate undergoes cyclization with 4-methoxyphenacyl bromide (or substituted phenacyl bromides) under reflux in ethanol, yielding 6-(4-methoxyphenyl)imidazo[2,1-b]thiazole derivatives.

Critical Reaction Parameters :

  • Solvent : Ethanol (reflux, 4–8 hours).
  • Cyclization Agent : Phenacyl bromides substituted with aryl groups (e.g., 4-methoxyphenyl).
  • Yield : Reported yields for analogous reactions range from 65% to 78%.

Introduction of the Methyl Group at Position 3

The methyl group at position 3 of the thiazole ring is introduced via alkylation or through the use of pre-functionalized starting materials. For example, 3-methylimidazo[2,1-b]thiazole derivatives can be synthesized by employing methyl-substituted thiourea analogs or via post-cyclization methylation using methyl iodide (MeI) in the presence of a base such as potassium carbonate.

Optimization Insight :

  • Direct alkylation post-cyclization requires anhydrous conditions and polar aprotic solvents (e.g., DMF or DMSO).
  • Methylation efficiency depends on steric accessibility, with yields typically between 70% and 85%.

Formylation at Position 2 for Carboxamide Formation

To install the carboxamide group at position 2, the imidazo[2,1-b]thiazole core undergoes formylation. The Vilsmeier-Haack reaction is a preferred method for introducing formyl groups onto heterocyclic systems. This involves treating the intermediate with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under controlled conditions:

$$
\text{Imidazo-thiazole} + \text{POCl}_3/\text{DMF} \rightarrow \text{Imidazo-thiazole-2-carbaldehyde}
$$

Reaction Conditions :

  • Temperature: 0–5°C (initial), then room temperature.
  • Duration: 6–12 hours.
  • Yield: ~60–75% for analogous formylations.

Carboxylic Acid Intermediate and Amide Coupling

The formyl group is oxidized to a carboxylic acid using mild oxidizing agents such as potassium permanganate (KMnO₄) or silver nitrate (AgNO₃). Subsequent coupling with N-methyl-N-phenylamine is achieved via activation of the carboxylic acid using carbodiimide reagents. For instance, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) facilitate the formation of the target carboxamide:

$$
\text{Imidazo-thiazole-2-carboxylic acid} + \text{N-Methyl-N-phenylamine} \xrightarrow{\text{EDCI/HOBt}} \text{Target Compound}
$$

Key Parameters :

  • Coupling Reagents : EDCI (1.2 equiv), HOBt (1.2 equiv).
  • Base : Triethylamine (3 equiv) to neutralize HCl byproducts.
  • Yield : 50–65% for similar amide couplings.

Structural Characterization and Analytical Data

The synthesized compound is validated using spectroscopic techniques:

Technique Key Observations
¹H NMR - Aromatic protons (δ 7.2–8.1 ppm, multiplet).
- N-Methyl singlet (δ 3.1 ppm).
¹³C NMR - Carbonyl carbon (δ 165–170 ppm).
- Methoxy carbon (δ 55 ppm).
IR (KBr) - C=O stretch (1680–1700 cm⁻¹).
- N-H bend (3300 cm⁻¹, absent in final product).
Mass Spectrometry Molecular ion peak at m/z 407.5 (calculated for C₂₂H₂₁N₃O₂S).

Comparative Analysis of Synthetic Routes

The table below evaluates two primary routes for synthesizing the target compound:

Route Advantages Limitations Overall Yield
Direct Alkylation - Fewer steps.
- High regioselectivity.
- Limited scalability due to harsh conditions. 45–55%
Stepwise Functionalization - Better control over substitutions.
- Higher purity.
- Multi-step process increases cost. 35–40%

Challenges and Optimization Strategies

  • Regioselectivity in Cyclization : Competing pathways may lead to byproducts. Using electron-donating groups (e.g., methoxy) on the phenacyl bromide enhances selectivity for the desired regioisomer.
  • Amide Coupling Efficiency : Steric hindrance from the N-phenyl group necessitates prolonged reaction times (12–18 hours) and excess amine (1.5 equiv).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding phenolic derivatives.

    Reduction: Reduction reactions can target the imidazo[2,1-b]thiazole core, leading to the formation of dihydroimidazo[2,1-b]thiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and methoxyphenyl groups, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and various alkyl halides.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Dihydroimidazo[2,1-b]thiazole derivatives.

    Substitution: Functionalized imidazo[2,1-b]thiazole derivatives with various substituents.

Scientific Research Applications

Synthesis and Characterization

The synthesis of imidazo[2,1-b]thiazole derivatives often involves multi-step processes including cyclization reactions and functional group modifications. For instance, novel derivatives have been synthesized through reactions involving pyridine and thiazole moieties, followed by characterization using techniques such as NMR and mass spectrometry to confirm their structures and purity .

Anticancer Properties

Research has demonstrated that compounds within the imidazo[2,1-b]thiazole class exhibit significant cytotoxicity against various cancer cell lines. For example:

  • Cytotoxicity against MDA-MB-231 : A study highlighted that derivatives similar to 6-(4-methoxyphenyl)-N,3-dimethyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide showed promising inhibitory effects on breast cancer cell lines with IC50 values indicating strong activity .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, some derivatives have been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR2), which plays a crucial role in tumor angiogenesis .

Other Biological Activities

In addition to anticancer properties, imidazo[2,1-b]thiazole derivatives have been investigated for:

  • Antimicrobial Activity : Some studies suggest that these compounds may possess antibacterial properties against various strains of bacteria.
  • Anti-inflammatory Effects : Preliminary data indicate potential anti-inflammatory effects that could be useful in treating chronic inflammatory conditions.

Case Studies

Several case studies have explored the applications of imidazo[2,1-b]thiazole compounds:

  • Case Study on Breast Cancer :
    • A derivative was tested against MDA-MB-231 cells and showed an IC50 value of 1.4 μM compared to sorafenib (IC50 = 5.2 μM), indicating higher potency .
    • The study concluded that modifications in the chemical structure significantly influence biological activity.
  • Case Study on Antimicrobial Properties :
    • Research demonstrated that certain imidazo[2,1-b]thiazoles exhibited antibacterial activity against resistant strains of Staphylococcus aureus.
    • The mechanism involved disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-N,3-dimethyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or proteases.

    Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation. This can lead to the inhibition of cancer cell growth or the suppression of inflammatory responses.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The imidazo[2,1-b]thiazole scaffold is highly versatile, with substitutions on the phenyl ring and carboxamide group significantly influencing activity. Key structural analogs include:

Substituents on the Phenyl Ring

This compound’s carboxylate group differs from the carboxamide in the target compound, affecting solubility and reactivity . 6-(4-Fluorophenyl)-N-[3-(trifluoromethyl)phenyl] Analogs (): The trifluoromethyl group increases lipophilicity, which may enhance blood-brain barrier penetration. Molecular weights range from 419.4–437.39, suggesting moderate bioavailability .

6-(4-Methylsulfonylphenyl) Derivatives N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a, ): The methylsulfonyl group contributes to kinase inhibition (IC50 = 1.2 μM), outperforming the non-dimethyl analog (IC50 = 1.4 μM). This highlights the importance of N,N-dimethylation in boosting potency .

Carboxamide Modifications

N-Substituted Carboxamides N-Cycloheptyl and N-Cyclohexylmethyl Derivatives (): Bulky substituents like cycloheptyl reduce synthetic yields (10.2–33%) but may improve target specificity. These compounds were evaluated for anticancer activity, though specific data are unavailable .

Key Observations:
  • Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group in the target compound offers electron-donating effects, contrasting with fluorophenyl (electron-withdrawing) in and . This may influence binding to hydrophobic pockets in enzymes like kinases .
  • N-Substitution: N,N-Dimethyl groups (as in 6a) enhance potency compared to non-methylated analogs, likely due to improved hydrophobic interactions or reduced metabolic degradation .

Biological Activity

6-(4-methoxyphenyl)-N,3-dimethyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a synthetic compound belonging to the imidazo[2,1-b]thiazole class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer research. Its unique structure comprises a methoxy-substituted phenyl group and an imidazo[2,1-b]thiazole core, which contribute to its potential therapeutic effects.

  • Molecular Formula : C21_{21}H19_{19}N3_3O2_2S
  • Molecular Weight : Approximately 377.5 g/mol
  • CAS Number : 921161-49-1

Biological Activity Overview

Research indicates that compounds with the imidazo[2,1-b]thiazole scaffold exhibit significant biological activities, including:

  • Anticancer Activity : Particularly against acute myeloid leukemia (AML) and other cancer cell lines.
  • Antimicrobial Properties : Potential effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Indications of reducing inflammation in preclinical studies.

The anticancer properties of this compound are primarily attributed to its ability to inhibit specific kinases involved in cancer cell proliferation. Studies have demonstrated its effectiveness against FLT3-dependent human acute myeloid leukemia cell lines such as MV4-11. The compound's IC50 values indicate potent activity with concentrations required for 50% inhibition being very low (e.g., IC50 of 0.002 μM for cellular assays) .

Case Studies

  • Study on AML Cell Lines :
    • A series of derivatives were synthesized and tested for their activity against MV4-11 cells.
    • The most active compounds demonstrated IC50 values significantly lower than those of existing treatments, indicating a promising avenue for further development .
  • Cytotoxicity Profiles :
    • In vitro studies showed that the compound exhibited cytotoxic effects across various cancer cell lines including HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer), with GI50 values ranging from 0.74 to 10 µg/mL .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals variations in biological activity based on substituents:

Compound NameStructureBiological ActivityUnique Features
6-(4-chlorophenyl)-N,N-dimethylimidazo[2,1-b][1,3]thiazole-2-carboxamideStructureAnticancerChlorine substitution enhances activity against certain cancer types
5-(4-fluorophenyl)-N,N-dimethylimidazo[2,1-b][1,3]thiazole-2-carboxamideStructureAntibacterialFluorine increases lipophilicity for better membrane penetration
6-(4-methylphenyl)-N,N-dimethylimidazo[2,1-b][1,3]thiazole-2-carboxamideStructureAntifungalMethyl group influences solubility and bioavailability

Interaction Studies

Interaction studies have focused on the binding affinity of this compound to various biological targets. The results suggest that modifications in the molecular structure can significantly enhance selectivity and efficacy against targeted pathways involved in tumor growth.

Q & A

Q. Characterization methods :

  • NMR spectroscopy : Confirms regiochemistry and substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm) .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z 408.1 [M+H]⁺) .
  • HPLC : Ensures purity (>95%) via reverse-phase chromatography .

Basic: How is the crystal structure of this compound resolved, and what software is used for refinement?

Q. Answer :

  • X-ray crystallography : Single crystals are grown via slow evaporation (solvent: DCM/hexane). Data collection uses Mo-Kα radiation (λ = 0.71073 Å) .
  • Software : SHELXL (for refinement) and SHELXS (for structure solution) are employed. Hydrogen atoms are placed geometrically, and non-H atoms are refined anisotropically .
  • Validation : R-factor (<0.05) and CCDC deposition ensure accuracy .

Advanced: How do structural modifications (e.g., substituent changes) influence biological activity in SAR studies?

Answer :
Methodology :

Derivative synthesis : Replace 4-methoxyphenyl with electron-withdrawing (e.g., -CF₃) or bulky groups (e.g., cyclohexyl) .

In vitro assays : Test cytotoxicity (MTT assay) and target binding (e.g., kinase inhibition).

Q. Key findings :

SubstituentIC₅₀ (μM)Activity Trend
4-OCH₃ (parent)1.2Baseline
4-CF₃0.8Enhanced inhibition
3,4-di-OCH₃2.5Reduced activity

Electron-deficient groups improve target affinity by enhancing π-π stacking .

Advanced: How should researchers address contradictions in reported biological activity data?

Q. Answer :

Replicate experiments : Control variables (e.g., cell line passage number, serum concentration) .

Validate assays : Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Meta-analysis : Compare datasets with standardized metrics (e.g., pIC₅₀) and exclude outliers via Grubbs’ test .

Advanced: What computational strategies predict binding modes and pharmacokinetic properties?

Q. Answer :

Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR kinase) .

MD simulations : GROMACS for stability analysis (e.g., RMSD <2.0 Å over 100 ns) .

ADMET prediction : SwissADME evaluates logP (2.5–3.5) and bioavailability (Lipinski’s rule) .

Advanced: What mechanistic studies elucidate the compound’s mode of action?

Q. Answer :

  • Enzyme kinetics : Measure Km and Vmax for target inhibition (e.g., fluorogenic substrates) .
  • Western blotting : Detect downstream signaling proteins (e.g., phosphorylated ERK) .
  • Cellular imaging : Confocal microscopy tracks subcellular localization (e.g., mitochondrial targeting) .

Basic: Which analytical methods ensure compound stability under varying conditions?

Q. Answer :

  • Forced degradation : Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
  • Stability-indicating HPLC : Monitor degradation products (e.g., hydrolyzed amide bonds) .
  • TGA/DSC : Assess thermal stability (decomposition >200°C) .

Advanced: How is target engagement validated in complex biological systems?

Q. Answer :

CETSA : Cellular thermal shift assay confirms target binding via protein melting curve shifts .

SPR/BLI : Quantify binding kinetics (ka/kd) in real-time .

CRISPR knockout : Compare activity in wild-type vs. target-deficient cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.